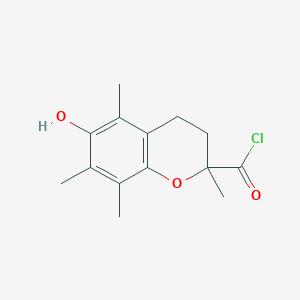

6-Hydroxy-2,5,7,8-tetramethylchromane-2-carbonyl chloride

Description

Properties

IUPAC Name |

6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClO3/c1-7-8(2)12-10(9(3)11(7)16)5-6-14(4,18-12)13(15)17/h16H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEBWOGJXEBJDJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)C(=O)Cl)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

Thionyl chloride reacts with 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid in anhydrous conditions, typically under reflux in solvents like dichloromethane or toluene. The mechanism involves two steps:

-

Formation of a chlorosulfite intermediate : The carbonyl oxygen attacks the electrophilic sulfur in SOCl₂, displacing a chloride ion and forming a tetrahedral intermediate.

-

Elimination of SO₂ and HCl : The intermediate decomposes, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl), leaving the acyl chloride product.

Representative Protocol

-

Substrate : 5.0 g of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (purity ≥97%).

-

Reagent : 10 mL thionyl chloride (1.5 equiv).

-

Conditions : Reflux at 70°C for 4 hours under nitrogen atmosphere.

-

Workup : Remove excess SOCl₂ via rotary evaporation, followed by purification via recrystallization from hexane.

Advantages and Limitations

-

Safety : SOCl₂ is moisture-sensitive and releases toxic SO₂/HCl gases, necessitating strict use of fume hoods and PPE.

-

Byproducts : Traces of unreacted carboxylic acid may remain, requiring chromatographic purification (e.g., silica gel with ethyl acetate/hexane).

Enantioselective Synthesis via Chiral Resolution

Patent literature describes enantioselective routes to derivatives of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carbonyl chloride, emphasizing chiral chromatography for resolving racemic mixtures.

Chiral Stationary Phase Chromatography

The carboxylic acid precursor is resolved using a CHIRALPAK® ZWIX(+) column with a polar mobile phase (50 mM formic acid, 25 mM diethylamine in methanol/acetonitrile/water). The enantiomers are separated at 10°C, with retention times of 2.3 min (R-enantiomer) and 3.0 min (S-enantiomer). The resolved acid is then converted to the acyl chloride using SOCl₂.

Application in Amide Derivatives

The optically pure acyl chloride is coupled with amines (e.g., piperazine, 1,4-diazepane) to yield neuroprotective amides targeting σ-1 receptors and HDAC-6. For example:

This method achieves >95% enantiomeric excess, critical for pharmacokinetic optimization.

Alternative Reagents: Oxalyl Chloride and Phosphorus Pentachloride

While less common, oxalyl chloride (Cl₂C₂O₂) and phosphorus pentachloride (PCl₅) offer viable alternatives to SOCl₂, particularly for acid-sensitive substrates.

Oxalyl Chloride Protocol

Phosphorus Pentachloride Protocol

-

Conditions : Reflux with PCl₅ (1.3 equiv) in benzene for 6 hours.

-

Limitation : Requires rigorous drying and yields viscous byproducts (POCl₃), complicating purification.

Analytical Characterization and Purity Control

Post-synthesis, the acyl chloride is characterized via:

Table 1: Comparative Analysis of Preparation Methods

| Method | Reagent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| SOCl₂ | Thionyl chloride | 70 | 85–90 | ≥97 |

| Chiral resolution | CHIRALPAK® | 10 | 70–75 | >95 |

| Oxalyl chloride | Cl₂C₂O₂ | 25 | 80–85 | ≥95 |

Applications in Pharmaceutical Synthesis

The acyl chloride is pivotal in synthesizing:

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2,5,7,8-tetramethylchromane-2-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Hydrolysis: The compound can be hydrolyzed to revert to the carboxylic acid form in the presence of water or aqueous bases.

Oxidation and Reduction: While the chromane ring is relatively stable, the hydroxyl group can undergo oxidation to form quinones under specific conditions.

Common Reagents and Conditions

Thionyl Chloride (SOCl2): Used for the chlorination of the carboxylic acid.

Amines, Alcohols, and Thiols: Used in substitution reactions to form various derivatives.

Water or Aqueous Bases: Used in hydrolysis reactions.

Major Products Formed

Amides, Esters, and Thioesters: Formed through substitution reactions.

6-Hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid: Formed through hydrolysis.

Scientific Research Applications

6-Hydroxy-2,5,7,8-tetramethylchromane-2-carbonyl chloride is widely used in scientific research due to its antioxidant properties. Some of its applications include:

Chemistry: Used as a precursor in the synthesis of various derivatives for studying antioxidant mechanisms.

Biology: Employed in cell culture studies to investigate the effects of oxidative stress and the protective role of antioxidants.

Medicine: Explored for its potential therapeutic effects in preventing oxidative damage in diseases such as cancer and neurodegenerative disorders.

Industry: Used as an additive in food and cosmetic products to enhance shelf life by preventing oxidation.

Mechanism of Action

The antioxidant activity of 6-Hydroxy-2,5,7,8-tetramethylchromane-2-carbonyl chloride is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The compound targets reactive oxygen species (ROS) and reactive nitrogen species (RNS), preventing them from causing cellular damage. The chromane ring structure plays a crucial role in stabilizing the resulting radicals, making the compound an effective antioxidant.

Comparison with Similar Compounds

Trolox (6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic Acid)

- Molecular Formula : C₁₄H₁₈O₄ .

- Functional Group : Carboxylic acid (-COOH) at position 2.

- Applications : Standard antioxidant in assays (DPPH, ABTS, FRAP) ; stabilizer in food and cosmetic formulations .

- Reactivity : Forms salts (e.g., sodium Trolox) or esters under mild conditions.

- Safety : Stable solid with low acute toxicity; TSCA-listed .

Key Difference : The target compound replaces Trolox’s carboxylic acid with a carbonyl chloride, increasing reactivity for nucleophilic acyl substitution (e.g., esterification or amidation) .

Azoxy-Tocopherol (11, C₅₈H₉₈N₂O₃)

Butylated Hydroxytoluene (BHT)

- Structure: Phenolic compound with tert-butyl groups.

- Applications : Synthetic antioxidant in food and plastics .

- Key Difference: BHT lacks the chromane ring and reactive acyl chloride, relying on phenolic -OH for radical scavenging. The target compound’s chromane structure may offer synergistic stabilization via methyl groups and hydroxyl .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Melting Point (°C) | Reactivity Profile |

|---|---|---|---|---|---|

| 6-Hydroxy-2,5,7,8-tetramethylchromane-2-carbonyl chloride | C₁₄H₁₇ClO₃* | ~268.74 | Carbonyl chloride (-COCl) | N/A | High (nucleophilic acyl substitution) |

| Trolox | C₁₄H₁₈O₄ | 250.29 | Carboxylic acid (-COOH) | 188 | Moderate (salt/ester formation) |

| Azoxy-Tocopherol | C₅₈H₉₈N₂O₃ | 919.43 | Azoxy (-N=N(O)-) | N/A | Low (steric hindrance) |

| BHT | C₁₅H₂₄O | 220.35 | Phenolic -OH | 70 | Moderate (radical scavenging) |

*Inferred from Trolox’s structure by replacing -COOH with -COCl.

Antioxidant Activity and Mechanisms

- Trolox : Quenches free radicals via hydrogen atom transfer (HAT) from the hydroxyl group; EC₅₀ values in DPPH assays range from 10–50 µM .

- Target Compound : Unreported in the evidence, but the -COCl group may limit direct antioxidant activity. Derivatives (e.g., esters) could enhance lipophilicity and membrane penetration .

- BHT: Radical scavenging via phenolic -OH; less effective in hydrophilic systems compared to Trolox .

Biological Activity

6-Hydroxy-2,5,7,8-tetramethylchromane-2-carbonyl chloride, also known as Trolox derivative, is a synthetic compound recognized for its potent antioxidant properties. Structurally related to vitamin E, this compound has garnered attention in both scientific research and industrial applications due to its ability to scavenge free radicals and mitigate oxidative stress.

The primary mechanism of action for 6-Hydroxy-2,5,7,8-tetramethylchromane-2-carbonyl chloride involves the donation of hydrogen atoms to reactive oxygen species (ROS), effectively neutralizing them. This process prevents oxidative damage to cellular components such as DNA, proteins, and lipids.

Biochemical Pathways

- Oxidative Stress Pathway : The compound significantly impacts the oxidative stress pathway by reducing ROS levels.

- Cellular Effects : The molecular effects include decreased lipid peroxidation and enhanced cellular longevity through reduced cellular damage.

Research Findings

Numerous studies have investigated the biological activity of this compound:

- Antioxidant Capacity : Research indicates that 6-Hydroxy-2,5,7,8-tetramethylchromane-2-carbonyl chloride exhibits a high capacity for scavenging free radicals. It has been compared with other antioxidants using various assays such as DPPH and ABTS radical scavenging tests.

- Cytotoxicity Studies : In vitro studies have shown that the compound does not exhibit significant cytotoxic effects on human cell lines at therapeutic concentrations. This suggests a favorable safety profile for potential therapeutic applications.

- Protective Effects in Disease Models : Animal studies have demonstrated that this compound can prevent oxidative stress-related damage in models of neurodegenerative diseases and cancer. For instance, it has been shown to protect rat thymocytes from peroxynitrite-mediated apoptosis .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Solubility | Antioxidant Activity |

|---|---|---|---|

| 6-Hydroxy-2,5,7,8-tetramethylchromane-2-carbonyl chloride | Structure | Water-soluble | High |

| Trolox (6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) | Similar to above | Water-soluble | Standard antioxidant |

| α-Tocopherol (Vitamin E) | Structure | Lipid-soluble | High |

| Butylated Hydroxytoluene (BHT) | Synthetic antioxidant | Lipid-soluble | Moderate |

Applications in Scientific Research

The compound's antioxidant properties make it a valuable tool in various fields:

- Biochemistry : Used as a standard in antioxidant assays.

- Pharmacology : Investigated for its protective effects against oxidative stress in chronic diseases.

- Food Science : Employed as an additive to enhance the shelf life of products by preventing oxidation.

Case Studies

- Neuroprotective Effects : A study demonstrated that administering 6-Hydroxy-2,5,7,8-tetramethylchromane-2-carbonyl chloride reduced oxidative damage in rat models of Alzheimer's disease. The results indicated improved cognitive function and reduced markers of oxidative stress .

- Cancer Research : In vitro studies on cancer cell lines showed that the compound inhibited cell proliferation and induced apoptosis through oxidative stress modulation .

Q & A

Q. What experimental parameters should be optimized during the synthesis of 6-Hydroxy-2,5,7,8-tetramethylchromane-2-carbonyl chloride?

Synthesis requires careful control of reaction temperature, solvent selection, and protecting group strategies. For example, methylation of the hydroxyl group and subsequent chlorination with thionyl chloride (SOCl₂) must be performed under anhydrous conditions to avoid hydrolysis. Stereochemical purity is critical; chiral chromatography or NMR analysis can verify enantiomeric excess .

Q. What solvents are suitable for dissolving 6-Hydroxy-2,5,7,8-tetramethylchromane-2-carbonyl chloride, and how does solubility impact assay design?

The compound is soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) (~20 mg/mL). Ethanol can also be used but may require sonication. Solubility directly affects stock solution preparation for antioxidant assays (e.g., DPPH, FRAP), where solvent compatibility with reactive radicals must be validated to avoid interference .

Q. How should researchers handle storage and stability considerations for this compound?

Store under inert gas (argon or nitrogen) at 2–8°C to prevent oxidation. Long-term stability studies show >95% integrity over 2 months at room temperature, but decomposition occurs at elevated temperatures (e.g., 98°C in the Active Oxygen Method). Aliquot stock solutions to minimize freeze-thaw cycles .

Q. What standardized protocols are recommended for assessing its antioxidant capacity?

The FRAP assay (Ferric Reducing Antioxidant Power) is widely used:

- Prepare fresh FRAP reagent (acetate buffer, TPTZ, FeCl₃·6H₂O).

- Incubate samples at 37°C for 4–10 minutes.

- Measure absorbance at 593 nm and compare to Trolox standards.

For DPPH radical scavenging , dissolve the compound in ethanol, mix with DPPH solution, and measure absorbance at 517 nm after 30 minutes .

Advanced Research Questions

Q. How can contradictory data on antioxidant activity (e.g., varying IC₅₀ values across studies) be resolved?

Discrepancies often arise from differences in assay conditions (pH, temperature) or solvent interactions. To standardize results:

- Validate radical stability (e.g., DPPH degrades in light; use amber vials).

- Include internal controls like ascorbic acid or Trolox.

- Perform dose-response curves with triplicate measurements.

Electron paramagnetic resonance (EPR) can directly quantify radical quenching efficiency, bypassing colorimetric limitations .

Q. What mechanistic insights explain its superior antioxidant activity compared to BHT or α-tocopherol?

The chromane ring’s electron-donating methyl groups stabilize the phenolic radical, enhancing scavenging efficiency. Unlike α-tocopherol, the carboxylic acid group improves solubility in aqueous systems, broadening applicability in lipid-protein oxidation models. Synergism with ascorbyl palmitate further boosts activity by regenerating the reduced chromane form .

Q. How does stereochemistry influence its biological activity, and what analytical methods validate enantiomeric purity?

The (S)-enantiomer exhibits higher radical scavenging activity due to optimized spatial orientation for hydrogen donation. Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) or circular dichroism (CD) spectroscopy can resolve enantiomers. Nuclear Overhauser Effect (NOE) NMR correlations confirm stereochemical assignments .

Q. What strategies mitigate thermal decomposition during high-temperature assays (e.g., Active Oxygen Method)?

Decomposition at 98°C is minimized by:

Q. How can researchers address fluorescence interference in spectrofluorometric assays for this compound?

The compound’s intrinsic fluorescence (ex/em ~290/330 nm) may overlap with assay reagents (e.g., fluorescein in ORAC). Strategies include:

- Quenching corrections using blank samples.

- Switching to non-fluorescent probes (e.g., ABTS⁺• instead of DPPH).

- Employing LC-MS/MS for specific quantification in complex matrices .

Methodological Tables

Q. Table 1. Comparison of Antioxidant Assays

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.